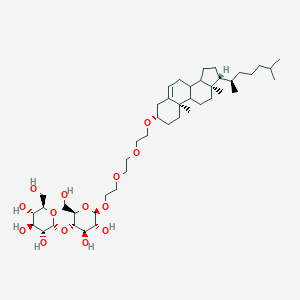
Ácido 1-metilciclopropano-1-carboxílico
Descripción general
Descripción
El ácido 1-metilciclopropanocarboxílico es un compuesto orgánico con la fórmula molecular C₅H₈O₂ y un peso molecular de 100,12 g/mol . Es un derivado del ciclopropano, caracterizado por un anillo de ciclopropano sustituido con un grupo metilo y un grupo ácido carboxílico.
Aplicaciones Científicas De Investigación
El ácido 1-metilciclopropanocarboxílico tiene varias aplicaciones en la investigación científica:
Biología: El compuesto se estudia por sus interacciones con moléculas biológicas y sus posibles efectos en las vías biológicas.
Medicina: Se están llevando a cabo investigaciones para explorar sus posibles aplicaciones terapéuticas, incluida su función como ligando para receptores específicos.
Mecanismo De Acción
El mecanismo por el cual el ácido 1-metilciclopropanocarboxílico ejerce sus efectos implica su interacción con objetivos moleculares como los receptores de ácidos grasos libres. Estas interacciones pueden modular las vías biológicas y provocar respuestas fisiológicas específicas . Las vías y los objetivos moleculares exactos son objeto de investigación en curso.
Análisis Bioquímico
Biochemical Properties
In biochemical reactions, 1-Methylcyclopropane-1-carboxylic acid has been found to interact with free fatty acid receptors FFA2 and FFA3 . The nature of these interactions is orthosteric, meaning that the compound binds to the active site of these receptors, potentially influencing their activity .
Cellular Effects
Its role as a ligand for FFA2 and FFA3 suggests that it may influence cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 1-Methylcyclopropane-1-carboxylic acid is likely related to its interactions with FFA2 and FFA3 . By binding to these receptors, it may influence their activity, leading to changes in downstream signaling pathways, enzyme activity, and gene expression .
Metabolic Pathways
The specific metabolic pathways involving 1-Methylcyclopropane-1-carboxylic acid are not well-defined. Its interactions with FFA2 and FFA3 suggest it may play a role in fatty acid metabolism
Métodos De Preparación
El ácido 1-metilciclopropanocarboxílico se puede sintetizar a través de varios métodos. Una ruta sintética común implica la reacción de ciclopropano con dióxido de carbono en presencia de un catalizador para formar ácido ciclopropanocarboxílico, que luego se metila para producir ácido 1-metilciclopropanocarboxílico . Los métodos de producción industrial pueden implicar procesos similares, pero están optimizados para obtener mayores rendimientos y rentabilidad.
Análisis De Reacciones Químicas
El ácido 1-metilciclopropanocarboxílico experimenta varias reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar para formar cetonas o aldehídos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo ácido carboxílico en un alcohol.
Sustitución: El grupo ácido carboxílico se puede sustituir con otros grupos funcionales mediante reacciones con reactivos apropiados.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y reactivos de sustitución como el cloruro de tionilo . Los principales productos formados dependen de las condiciones de reacción específicas y los reactivos utilizados.
Comparación Con Compuestos Similares
El ácido 1-metilciclopropanocarboxílico se puede comparar con otros derivados del ciclopropano, como:
Ácido ciclopropanocarboxílico: Carece del grupo metilo, lo que da como resultado una reactividad y aplicaciones diferentes.
Ácido 2-metilciclopropanocarboxílico: El grupo metilo está posicionado de manera diferente, lo que afecta sus propiedades químicas y usos.
Ácido ciclopentanocarboxílico: Contiene una estructura de anillo más grande, lo que lleva a un comportamiento químico y aplicaciones distintos.
Propiedades
IUPAC Name |
1-methylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-5(2-3-5)4(6)7/h2-3H2,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIZKLZKLNKQFGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50219201 | |
| Record name | 1-Methylcyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50219201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6914-76-7 | |
| Record name | 1-Methylcyclopropanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6914-76-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methylcyclopropanecarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006914767 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methylcyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50219201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methylcyclopropanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.291 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















